N-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methyl]propan-1-amine;hydrochloride
Overview
Description
N-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methyl]propan-1-amine;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an allyloxy group, a chloro substituent, and a methoxy group attached to a benzyl ring, along with a propanamine moiety. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methyl]propan-1-amine;hydrochloride typically involves multiple steps One common approach starts with the preparation of the benzyl intermediate, which is then functionalized with allyloxy, chloro, and methoxy groups
Preparation of Benzyl Intermediate: The benzyl intermediate can be synthesized through a Friedel-Crafts alkylation reaction, where benzene is alkylated with an appropriate alkyl halide in the presence of a Lewis acid catalyst.
Functionalization: The benzyl intermediate undergoes electrophilic aromatic substitution reactions to introduce the allyloxy, chloro, and methoxy groups. These reactions typically require specific reagents and conditions, such as allyl chloride for the allyloxy group, chlorine gas or a chlorinating agent for the chloro group, and methanol or a methoxyating agent for the methoxy group.
Introduction of Propanamine Moiety: The functionalized benzyl intermediate is then reacted with a suitable amine, such as propanamine, under conditions that promote nucleophilic substitution.
Formation of Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methyl]propan-1-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde, depending on the oxidizing agent used.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used for substitution reactions.
Major Products Formed
Oxidation: Epoxides or aldehydes.
Reduction: Dechlorinated derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methyl]propan-1-amine;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methyl]propan-1-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(allyloxy)-3-bromo-5-methoxybenzyl]cyclopropanamine hydrochloride
- N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]cyclooctanamine hydrochloride
- Allylescaline (4-allyloxy-3,5-dimethoxyphenethylamine)
Uniqueness
N-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methyl]propan-1-amine;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the allyloxy, chloro, and methoxy groups, along with the propanamine moiety, allows for versatile applications and interactions with various molecular targets.
Properties
IUPAC Name |
N-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methyl]propan-1-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2.ClH/c1-4-6-16-10-11-8-12(15)14(18-7-5-2)13(9-11)17-3;/h5,8-9,16H,2,4,6-7,10H2,1,3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBKPFSHCKKBKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC(=C(C(=C1)Cl)OCC=C)OC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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